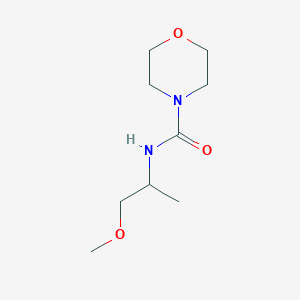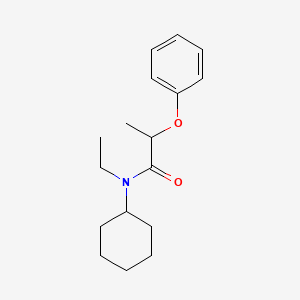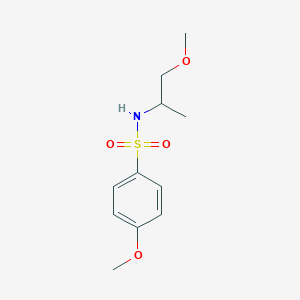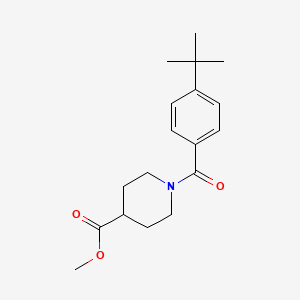![molecular formula C22H15BrN2OS B3953138 5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide](/img/structure/B3953138.png)
5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide
Vue d'ensemble
Description
5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BNTX and is a potent blocker of the ionotropic glutamate receptor, N-methyl-D-aspartate (NMDA).
Mécanisme D'action
BNTX acts as a competitive antagonist of the 5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide receptor by binding to the glycine site on the receptor. This binding prevents the activation of the receptor by glycine and reduces the influx of calcium ions into the neuron. This reduction in calcium influx leads to a decrease in excitatory neurotransmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects:
BNTX has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in excitatory neurotransmission. Additionally, BNTX has been shown to reduce the activation of microglia, immune cells in the brain that are involved in inflammation and neurodegeneration. BNTX has also been shown to reduce the levels of oxidative stress in the brain, which is involved in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BNTX has several advantages for lab experiments. It is a potent and selective blocker of the 5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide receptor, which allows for the study of the role of this receptor in various physiological and pathological processes. Additionally, BNTX has a long half-life, which allows for prolonged experiments. However, BNTX has some limitations as well. It is a relatively expensive compound, which limits its use in large-scale experiments. Additionally, BNTX has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BNTX. One future direction is the study of the role of the 5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide receptor in various neurological disorders. BNTX has been shown to be effective in reducing the symptoms of neuropathic pain, but its potential applications in other disorders, such as Alzheimer's disease and Parkinson's disease, need to be explored further. Additionally, the development of more potent and selective this compound receptor blockers, based on the structure of BNTX, could lead to the development of new drugs for the treatment of neurological disorders. Finally, the study of the biochemical and physiological effects of BNTX on other systems in the body, such as the immune system, could lead to new insights into the role of the this compound receptor in various physiological processes.
Applications De Recherche Scientifique
BNTX has been used extensively in scientific research due to its ability to selectively block the 5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide receptor. This receptor is involved in various physiological and pathological processes, such as synaptic plasticity, learning, memory, and neuropathic pain. BNTX has been shown to be effective in reducing the symptoms of neuropathic pain in animal models. Additionally, BNTX has been used to study the role of the this compound receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
5-bromo-N-(naphthalen-2-ylcarbamothioyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2OS/c23-20-10-4-7-17-18(20)8-3-9-19(17)21(26)25-22(27)24-16-12-11-14-5-1-2-6-15(14)13-16/h1-13H,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPOTFKTEJKKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B3953091.png)
![17-(4-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3953101.png)
![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953109.png)
![5-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953111.png)


![5-{2-[(diisopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3953132.png)
![N-{4-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3953145.png)

![N-(4-sec-butylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3953175.png)